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molecular formula C8H6O2 B1211060 1,4-Benzodioxin CAS No. 255-37-8

1,4-Benzodioxin

Cat. No. B1211060
M. Wt: 134.13 g/mol
InChI Key: HPARLNRMYDSBNO-UHFFFAOYSA-N
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Patent
US04880775

Procedure details

Reaction of 3,5-(1,1-dimethylethyl)-2-hydroxybenzenemethanol (7.03 g, 0.03 mol), paraldehyde (13.2, 0.3 mol), p-dioxane (150 mL) and p-toluenesulfonic acid hydrate (0.57 g, 0.003 mol) as described in Example 4, provided after distillation 4.12 g (52% yield, GLC purity 99%), of 6,8-(1,1-dimethylethyl)-2-methyl-4H-1,3-benzodioxin. Crystallization from methanol provided 3.0 g of pure benzodioxin, mp 59°-61° C.; 1H-NMR (CDCl3)δ1.20 (9H, s), 1.30 (9H, s), 1.50 (3H, d, J=5 Hz), 4.83 (2H, dd, J=5 and 14 Hz), 5.10 (1H, q, J=6 Hz), 6.72 (1H, d, J=2 Hz), 7.10 (1H, d, J=2 Hz); IR (CDCl3)λmax 2955, 1490, 1455, 1410 cm-1 ; MS m/e 262, 218, 203, 177, 161; UVλmax (ethanol) 224 nm (ε=4650), 280 nm (ε=1190).
[Compound]
Name
3,5-(1,1-dimethylethyl)-2-hydroxybenzenemethanol
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
CC1O[CH:6]([CH3:8])[O:5][CH:4]([CH3:9])O1.[OH2:10].[C:11]1(C)C=C[C:14](S(O)(=O)=O)=[CH:13][CH:12]=1>O1CCOCC1>[O:5]1[C:4]2[CH:9]=[CH:11][CH:12]=[CH:13][C:14]=2[O:10][CH:8]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
3,5-(1,1-dimethylethyl)-2-hydroxybenzenemethanol
Quantity
7.03 g
Type
reactant
Smiles
Name
Quantity
0.3 mol
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Name
Quantity
0.57 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
DISTILLATION
Type
DISTILLATION
Details
after distillation 4.12 g (52% yield, GLC purity 99%)
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
O1C=COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 745.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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